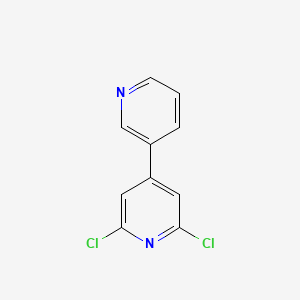
2',6'-Dichloro-3,4'-bipyridine
描述
2',6'-Dichloro-3,4'-bipyridine is a useful research compound. Its molecular formula is C10H6Cl2N2 and its molecular weight is 225.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Coordination Chemistry
2',6'-Dichloro-3,4'-bipyridine serves as an effective ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to form stable complexes that can be utilized in various applications, including catalysis and material science. The bipyridine structure provides two nitrogen atoms that can donate electron pairs to metal centers, facilitating the formation of diverse coordination compounds.
Table 1: Common Metal Complexes Formed with this compound
| Metal Ion | Type of Complex | Notable Properties |
|---|---|---|
| Copper(II) | [Cu(this compound)] | Exhibits catalysis in oxidation reactions |
| Zinc(II) | [Zn(this compound)] | Used in photochemical studies |
| Palladium(II) | [Pd(this compound)] | Catalyzes cross-coupling reactions |
Organic Synthesis
In organic synthesis, this compound is employed as a building block for the synthesis of various organic compounds. Its chlorinated positions allow for nucleophilic substitution reactions, enabling the introduction of different functional groups.
Case Study: Synthesis of Biologically Active Molecules
Research has demonstrated that derivatives of this compound can be synthesized to create biologically active compounds. For example, modifications at the chlorine sites have led to the development of new pharmaceuticals targeting specific biological pathways.
Medicinal Chemistry
The compound's role in medicinal chemistry is particularly noteworthy. Studies indicate that this compound and its derivatives exhibit antibacterial and antifungal activities. This has prompted research into its potential as a lead compound for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 µg/mL |
| Compound B | Antifungal | 16 µg/mL |
Environmental Applications
Recent studies have explored the use of this compound in environmental applications, particularly in the degradation of pollutants. Its capacity to form complexes with heavy metals has been investigated for the removal of these contaminants from wastewater.
Case Study: Heavy Metal Adsorption
Research has shown that complexes formed with this compound can effectively adsorb heavy metals like lead and cadmium from aqueous solutions, highlighting its potential utility in environmental remediation efforts.
属性
分子式 |
C10H6Cl2N2 |
|---|---|
分子量 |
225.07 g/mol |
IUPAC 名称 |
2,6-dichloro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-4-8(5-10(12)14-9)7-2-1-3-13-6-7/h1-6H |
InChI 键 |
REFGEYDFGXECLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













